Ethyl 4-chloro-6-methyl-1,7-naphthyridine-2-carboxylate
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Overview
Description
Ethyl 4-chloro-6-methyl-1,7-naphthyridine-2-carboxylate is a heterocyclic compound belonging to the naphthyridine family. This compound is characterized by its unique structure, which includes a naphthyridine ring system substituted with chlorine, methyl, and ethyl ester groups. It has garnered significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and versatile reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 4-chloro-6-methyl-1,7-naphthyridine-2-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 4-chloro-6-methyl-2-nitropyridine with ethyl acetoacetate in the presence of a base, followed by cyclization and esterification steps .
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common practices to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions: Ethyl 4-chloro-6-methyl-1,7-naphthyridine-2-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: It can participate in cross-coupling reactions to form more complex structures.
Common Reagents and Conditions:
Nucleophiles: Amines, thiols, and alcohols.
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium, copper, and nickel catalysts for coupling reactions.
Major Products: The major products formed from these reactions include substituted naphthyridine derivatives, which can exhibit varied biological activities and chemical properties .
Scientific Research Applications
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The exact mechanism of action of ethyl 4-chloro-6-methyl-1,7-naphthyridine-2-carboxylate is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially inhibiting key enzymes or receptors involved in disease processes. Further research is needed to elucidate the precise molecular mechanisms and pathways involved .
Comparison with Similar Compounds
- Ethyl 4-chloro-1,7-naphthyridine-2-carboxylate
- Ethyl 4-chloro-7-methyl-1,8-naphthyridine-3-carboxylate
Comparison: Ethyl 4-chloro-6-methyl-1,7-naphthyridine-2-carboxylate is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. Compared to similar compounds, it may exhibit distinct pharmacological properties and synthetic utility .
Properties
CAS No. |
1884203-28-4 |
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Molecular Formula |
C12H11ClN2O2 |
Molecular Weight |
250.68 g/mol |
IUPAC Name |
ethyl 4-chloro-6-methyl-1,7-naphthyridine-2-carboxylate |
InChI |
InChI=1S/C12H11ClN2O2/c1-3-17-12(16)10-5-9(13)8-4-7(2)14-6-11(8)15-10/h4-6H,3H2,1-2H3 |
InChI Key |
HURGRWMMHMFKAW-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=NC2=C(C=C(N=C2)C)C(=C1)Cl |
Origin of Product |
United States |
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